(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The piperidine and pyrazole rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce different alcohols or amines.
Scientific Research Applications
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol: shares structural similarities with other piperidine and pyrazole derivatives.
Other similar compounds: include those with different substituents on the piperidine or pyrazole rings, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-13(2)9-14-10-15(20-19-14)11-21-6-5-17(18(24)12-21)22-7-3-16(23)4-8-22/h10,13,16-18,23-24H,3-9,11-12H2,1-2H3,(H,19,20)/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUGEEGINKVWSH-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCC(C(C2)O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NNC(=C1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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